molecular formula C12H9BrO4 B022679 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one CAS No. 106578-18-1

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Cat. No. B022679
M. Wt: 297.1 g/mol
InChI Key: ZMHJVUAVKFWASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a chemical compound derived from the chromen-2-one family, known for its versatile chemical properties and reactivity, which makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of this compound involves a solvent-free reaction starting from 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is then α-brominated using CuBr2, leading to the formation of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one. Subsequent reactions with various reagents like Thiourea or acid chloride can produce a variety of derivatives with antimicrobial and antimalarial activity (Shah et al., 2016).

Molecular Structure Analysis

A new polymorphic form of this compound shows hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions that give rise to a helical supramolecular architecture, highlighting the compound's potential for forming diverse crystalline structures (Gonzalez-Carrillo et al., 2019).

Chemical Reactions and Properties

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including bromination, cyclization with Thiourea, and reactions with thiourea derivatives, leading to the synthesis of aminothiazole derivatives and other chromen-2-one based compounds with biological activity. These reactions are typically carried out under refluxing ethanol conditions (Sukdolak et al., 2004).

Scientific Research Applications

  • Synthesis of Pyrazolopyrimidines and Imidazothiazoles : It's used in the synthesis of new types of pyrazolopyrimidines and imidazothiazoles (Rao & Reddy, 2008).

  • Synthesis of Nitrogen Heterocycles : It's involved in synthesizing nitrogen heterocycles and their derivatives (Skripskaya et al., 2013).

  • One-Pot Synthesis : Utilized in a one-pot synthesis to produce 3-[2-(1H-benzimidazole-2-yl-sulfanyl)-acetyl]-chromen-2 (Tasqeeruddin & Dubey, 2012).

  • Synthesis of 4-Hydroxy Coumarines : Used in synthesizing 3-(thiazol-4-yl)-4-hydroxy coumarines (Sukdolak et al., 2004).

  • Antibacterial Activity : Shows potential in synthesizing compounds with antibacterial activity against Gram-positive and Gram-negative bacteria (Abdel-Aziem et al., 2021).

  • Broad Spectrum Antibacterial Activity : Demonstrates broad-spectrum antibacterial activity against various bacteria like S. aureus, B. thuringiensis, E. coli, and K. pneumoniae (Velpula et al., 2015).

  • Synthesis of 8-Thiazolyl and 8-Thiadiazinyl Coumarins : Facilitates the preparation of new types of 8-thiazolyl and 8-thiadiazinyl coumarins (Rao & Reddy, 2009).

  • Green Chemistry Applications : Involved in green chemistry applications, such as the PEG-600 mediated one-pot reaction and the use of tetrabutylammonium tribromide as an efficient green reagent (Srikrishna & Dubey, 2017).

  • Synthesis of Nitrogen-containing Heterocycles : Assists in the formation of nitrogen-containing heterocycles with a neoflavonoid moiety (Yagodinets et al., 2019).

  • Antimicrobial, Antifungal, and Antimalarial Activity : Shows potential in synthesizing compounds with antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).

  • Anti-hepatoma Activity : Some synthesized compounds exhibit potent anti-hepatoma activity (Kavitha et al., 2019).

  • Alum-Catalyzed Synthesis : Useful in alum-catalyzed synthesis, offering advantages like simplicity, excellent yields, and green aspects (Pal et al., 2013).

  • Crystal Structure Analysis : Its polymorphs have been analyzed for their crystal structure, providing insights into molecular architecture (Gonzalez-Carrillo et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 3-(2-Bromoacetyl)Benzoic Acid, indicates that it is harmful if swallowed and causes serious eye irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. These compounds could serve as starting points towards a wide scale of heterocyclic systems and could have applications in analytical chemistry, fluorescent sensors, and biological applications .

properties

IUPAC Name

3-(2-bromoacetyl)-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHJVUAVKFWASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353706
Record name 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

CAS RN

106578-18-1
Record name 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.